

A Technical Guide to tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate

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Compound of Interest

Compound Name:	tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate
Cat. No.:	B115788

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate, a chiral building block crucial in medicinal chemistry and pharmaceutical synthesis. This guide details its chemical identity, physicochemical properties, plausible synthetic routes, and relevant experimental protocols.

Chemical Identity and Structure

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is a carbamate-protected derivative of (1S,3S)-3-aminocyclopentanol. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents.

IUPAC Name: tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[1]

Chemical Structure:

Figure 1: 2D Structure of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate.

Physicochemical and Chemical Properties

The properties of this compound are summarized below. All data is computationally derived unless otherwise specified.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	154737-89-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1] [2]
Molecular Weight	201.26 g/mol	[1] [2]
Canonical SMILES	CC(C)(C)OC(=O)N[C@H]1CC- -INVALID-LINK--O	[1]
InChI Key	SBUKINULYZANSP- YUMQZZPRSA-N	[1]

Table 2: Computed Physicochemical Data

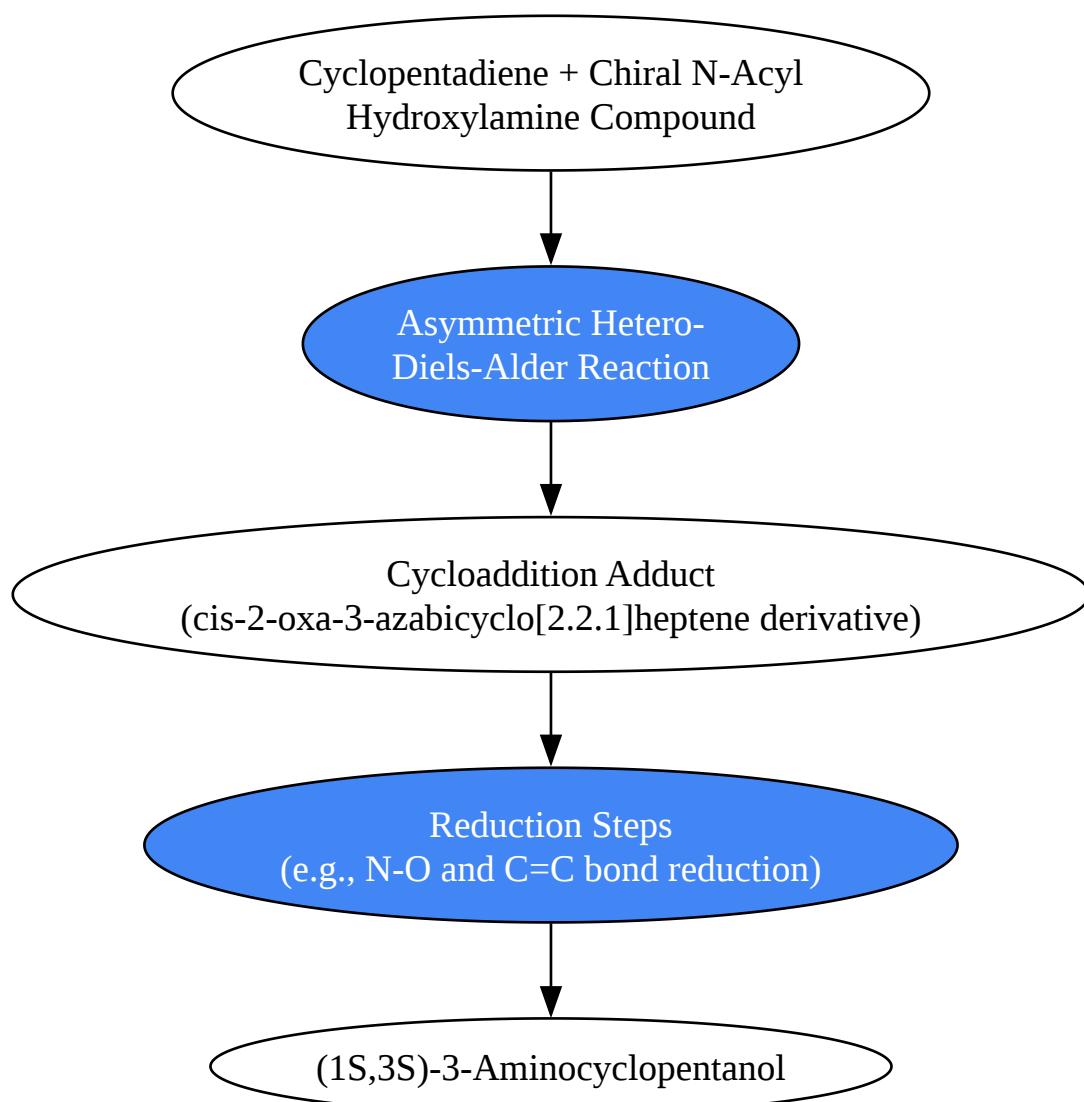
Property	Value	Source
XLogP3	1.2	[1]
Topological Polar Surface Area (TPSA)	58.6 Å ²	[1]
Hydrogen Bond Donor Count	2	[1] [2]
Hydrogen Bond Acceptor Count	3	[1] [2]
Rotatable Bond Count	2	[1] [2]
Exact Mass	201.13649347 Da	[1]
Purity	≥95%	[2]
Storage Conditions	Room temperature or 2-8°C, sealed in dry conditions.	[2] [3]

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not directly detailed in the provided literature. However, a logical synthetic pathway can be constructed based on established methods for creating chiral aminocyclopentanols and their subsequent protection. The key precursor is (1S,3S)-3-aminocyclopentanol.

Synthesis of (1S,3S)-3-Aminocyclopentanol Precursor

The synthesis of the enantiomerically pure aminocyclopentanol core is the most critical step. Methods for the related (1R,3S) isomer, a key intermediate for the antiviral drug Bictegravir, are well-documented and rely on asymmetric synthesis to establish the two chiral centers.^{[4][5]} A common strategy involves an asymmetric hetero-Diels-Alder reaction.^[5]



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Figure 3: Experimental workflow for the Boc-deprotection of the hydroxycyclopentyl carbamate.

Applications in Drug Development

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not typically used as a therapeutic agent itself. Instead, its value lies in its role as a chiral building block. The distinct spatial arrangement of its amine and hydroxyl groups, locked in a cyclopentyl ring, makes it an ideal starting point for synthesizing more complex molecules where stereochemistry is critical for biological activity. The carbamate serves as a stable protecting group, making the compound a versatile intermediate for multi-step syntheses of novel drug candidates.

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- To cite this document: BenchChem. [A Technical Guide to tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115788#1s-3s-3-hydroxycyclopentyl-carbamate-iupac-name-and-structure>

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